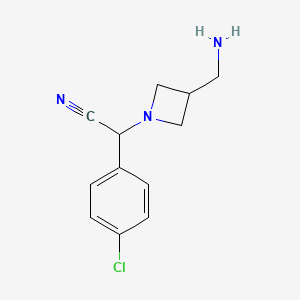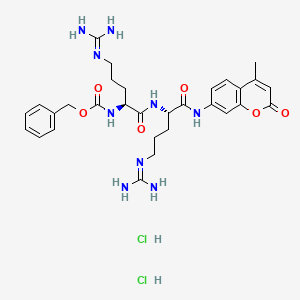
Cathepsin B Substrate Iii,Fluorogenic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin B Substrate III, Fluorogenic involves the coupling of a peptide sequence (Z-Arg-Arg) with a fluorogenic moiety (AMC, 2HCl). The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Z-Arg-Arg is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with the fluorogenic moiety AMC (7-amino-4-methylcoumarin) under specific reaction conditions to form the final product
Industrial Production Methods
Industrial production of Cathepsin B Substrate III, Fluorogenic follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to synthesize the peptide sequence.
Coupling and Purification: The coupling reaction is carried out in large reactors, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95% by HPLC)
Analyse Des Réactions Chimiques
Types of Reactions
Cathepsin B Substrate III, Fluorogenic primarily undergoes enzymatic cleavage reactions. The substrate is specifically cleaved by cathepsin B, resulting in the release of the fluorogenic moiety, which emits fluorescence.
Common Reagents and Conditions
Reagents: Cathepsin B enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reactions are typically carried out at physiological pH and temperature (37°C) to mimic biological conditions
Major Products
The major product formed from the enzymatic cleavage of Cathepsin B Substrate III, Fluorogenic is the fluorogenic moiety AMC (7-amino-4-methylcoumarin), which emits fluorescence upon release .
Applications De Recherche Scientifique
Cathepsin B Substrate III, Fluorogenic has a wide range of applications in scientific research, including:
Biochemistry: Used in enzyme kinetics studies to measure cathepsin B activity.
Cell Biology: Employed in cell-based assays to study the role of cathepsin B in various cellular processes.
Medicine: Utilized in diagnostic assays to detect cathepsin B activity in disease states such as cancer and neurodegenerative disorders.
Industry: Applied in the development of pharmaceuticals and therapeutic agents targeting cathepsin B .
Mécanisme D'action
Cathepsin B Substrate III, Fluorogenic exerts its effects through enzymatic cleavage by cathepsin B. The substrate binds to the active site of cathepsin B, where it is cleaved at the peptide bond between the arginine residues. This cleavage releases the fluorogenic moiety AMC, which emits fluorescence. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cathepsin B Substrate I, Fluorogenic: Another fluorogenic substrate for cathepsin B with a different peptide sequence.
Cathepsin L Substrate, Fluorogenic: A substrate specific for cathepsin L, used in similar enzymatic assays.
Cathepsin K Substrate, Fluorogenic: A substrate specific for cathepsin K, used in studies of bone resorption and related processes .
Uniqueness
Cathepsin B Substrate III, Fluorogenic is unique due to its high specificity for cathepsin B and its ability to provide quantitative measurements of enzyme activity through fluorescence. This makes it an invaluable tool for studying cathepsin B in various biological and medical contexts .
Propriétés
Formule moléculaire |
C30H41Cl2N9O6 |
|---|---|
Poids moléculaire |
694.6 g/mol |
Nom IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C30H39N9O6.2ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);2*1H/t22-,23-;;/m0../s1 |
Clé InChI |
QFSBZTSBJCHMSA-YPSJUKSRSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


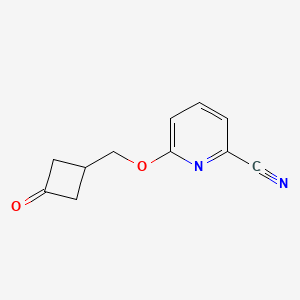
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14879826.png)
![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14879828.png)
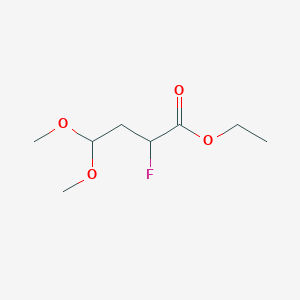
![(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
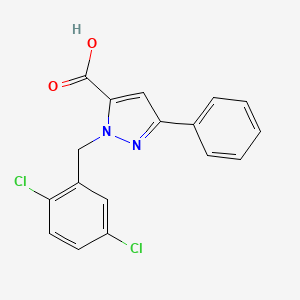

![N-methyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B14879881.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14879883.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879884.png)
![2-Cyclopropyl-1,1-difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14879889.png)
